2,6-Dibenzylidenecyclohexanone
Overview
Description
2,6-Dibenzylidenecyclohexanone (also known as DBC) is a chemical compound with the molecular formula C20H18O . It has a molecular weight of 274.4 g/mol . The IUPAC name for this compound is (2E,6E)-2,6-dibenzylidenecyclohexan-1-one .
Synthesis Analysis
DBC can be synthesized from 2-(phenyl(phenylamino)methyl)cyclohexanone (Mannich base) in acetic acid under reflux conditions . This process involves an elimination reaction . A series of symmetrical dibenzylidene derivatives of cyclohexanone were synthesized with the goal of studying the physicochemical properties of cross-conjugated dienones (ketocyanine dyes) .Molecular Structure Analysis
The structures of the products were established and studied by X-ray diffraction, NMR spectroscopy, and electronic spectroscopy . All products had the E, E -geometry .Chemical Reactions Analysis
The compound 2,6-bis(4-methoxy-benzylidene)-cyclohexanone showed a bathochromic shift (absorption maxima at 359 nm) which is lesser than that of compound 1e because of the presence of the electron-donating methoxy (−OCH3) substituent .Physical And Chemical Properties Analysis
DBC has a density of 1.1±0.1 g/cm3, a boiling point of 469.3±45.0 °C at 760 mmHg, and a flash point of 207.5±23.7 °C . The compound has a molar refractivity of 89.1±0.3 cm3, and its surface tension is 52.3±3.0 dyne/cm . The molar volume of DBC is 238.5±3.0 cm3 .Scientific Research Applications
Application in Corrosion Inhibition
The Specific Scientific Field
The field of study is Corrosion Science , specifically the use of inhibitors for the protection of carbon steel .
2. Comprehensive and Detailed Summary of the Application 2,6-Dibenzylidenecyclohexanone (DBC) has been studied as a new corrosion inhibitor for carbon steel in a 1 M HCl solution . This compound is a cyclohexanone-based bischalcone that possesses two reactive keto-vinyl moieties (−CO−CH=CH−), which are believed to contribute to its inhibitory properties .
3. Detailed Description of the Methods of Application or Experimental Procedures The corrosion inhibition performance of DBC on carbon steel was investigated using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy . These methods allowed researchers to determine the type of inhibitor (in this case, a mixed-type inhibitor) and the efficiency of the inhibitor under different conditions .
4. Thorough Summary of the Results or Outcomes Obtained The studies indicate that the inhibition efficiency of DBC increases with increasing concentration, reaching a maximum corrosion inhibition efficiency of 88% . The temperature effect revealed that the inhibitory molecule is chemisorbed on carbon steel . The adsorption of DBC on the carbon steel surface obeys the Langmuir isotherm .
Antibacterial Applications
These compounds have shown antibacterial effects, which suggests potential use in the development of new antibiotics or antibacterial agents .
Antitubercular Applications
They have demonstrated antitubercular effects, indicating potential use in the treatment of tuberculosis .
Antiviral Applications
These compounds have shown antiviral effects, suggesting potential use in the development of antiviral drugs .
Anti-cancer Applications
They have demonstrated anti-cancer effects, indicating potential use in cancer treatment .
Anthelminthic Applications
These compounds have shown anthelminthic effects, suggesting potential use in the treatment of parasitic worm infections .
Nonlinear Optical Materials and Liquid-Crystalline Polymers
These compounds find applications in the preparation of nonlinear optical materials and liquid-crystalline polymers .
Nonlinear Optical Materials and Liquid-Crystalline Polymers
Safety And Hazards
According to the safety data sheet, DBC should be handled with adequate ventilation and personal protective equipment as required . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .
properties
IUPAC Name |
(2E,6E)-2,6-dibenzylidenecyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKGXDAWIAYSA-JSAVKQRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(benzylidene)cyclohexanone | |
CAS RN |
897-78-9 | |
Record name | 2,6-Dibenzylidenecyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibenzylidenecyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dibenzylidenecyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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